molecular formula C8H9F3N2 B13005387 N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13005387
M. Wt: 190.17 g/mol
InChI Key: YQJKKJITMIIJTD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a dimethylamino group at the 3-position and a trifluoromethyl (CF₃) substituent at the 5-position. The CF₃ group enhances lipophilicity and metabolic stability, while the dimethylamino moiety contributes to basicity and solubility, making this compound a valuable intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution or coupling reactions, though specific protocols are less documented in the provided evidence. Key applications include its role as a precursor in drug discovery, particularly for kinase inhibitors or bioactive molecules requiring fluorine-containing motifs .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-13(2)7-3-6(4-12-5-7)8(9,10)11/h3-5H,1-2H3

InChI Key

YQJKKJITMIIJTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by N,N-dimethylation. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl substitution enhances lipophilicity and metabolic stability, making it suitable for drug development targeting specific pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant apoptosis induction in hypopharyngeal tumor cells, suggesting potential use in cancer therapy .

Agrochemicals

The compound is also explored in the agrochemical sector for its role in crop protection. Trifluoromethylated pyridines are known to enhance the efficacy of pesticides due to their unique chemical properties.

Case Study: Crop Protection
A review highlighted that several trifluoromethylpyridine derivatives have been developed into agrochemicals that protect crops from pests, indicating the compound's potential application in sustainable agriculture .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing advanced materials and coatings. Its distinct structural features allow it to impart desirable properties to polymers and other materials.

Research Findings: Polymer Development
Studies have shown that incorporating trifluoromethyl groups into polymer matrices can significantly enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Positions

Compound Name Substituents (Pyridine Ring Positions) Molecular Formula Molecular Weight Key Features
N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine 3-(N,N-dimethylamino), 5-CF₃ C₈H₉F₃N₂ 206.17 High lipophilicity, moderate basicity
6-Chloro-5-(trifluoromethyl)pyridin-3-amine 3-NH₂, 5-CF₃, 6-Cl C₆H₄ClF₃N₂ 212.56 Primary amine, halogenated
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine 2-NHCH₃, 3-Cl, 5-CF₃ C₇H₆ClF₃N₂ 232.58 Chlorine at 3-position, methylamine
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-CF₃, 5-(3-Fluorophenyl) C₁₂H₈F₄N₂ 268.20 Aromatic extension, fluorophenyl

Key Observations :

  • Substituent Position: The target compound’s dimethylamino group at position 3 distinguishes it from analogs with primary amines (e.g., ) or methylamines (e.g., ).
  • Halogenation : Chlorine substitution (e.g., ) increases molecular weight and may enhance reactivity in cross-coupling reactions.
  • Aromatic Extensions : Compounds like incorporate fluorophenyl groups, expanding π-π stacking interactions for target binding in medicinal chemistry.

Key Observations :

  • Protection Strategies: Boc protection in highlights the use of temporary amino-group protection for selective functionalization.
  • Cross-Coupling Utility : Boron-containing analogs (e.g., ) enable participation in Suzuki reactions, unlike the target compound.
  • Catalytic Methods : Palladium catalysis is prevalent for introducing aryl/heteroaryl groups (e.g., ).

Physicochemical Properties

Table 3: Physical Properties and Stability

Compound Melting Point (°C) Solubility Stability Notes
This compound Not reported Moderate in DMSO Stable under inert conditions
4-(Trifluoromethyl)pyridin-3-amine 55–56 Low in water Hygroscopic, sensitive to oxidation
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine Not reported High in organic solvents Reacts with strong acids/bases

Key Observations :

  • Melting Points : Primary amines (e.g., ) exhibit higher melting points than dimethylated analogs due to hydrogen bonding.
  • Solubility: Dimethylamino groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated derivatives.

Biological Activity

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C7H7F3N2
  • Molecular Weight : 192.14 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological activity, enhancing its ability to interact with various biological targets.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The trifluoromethyl group is known to enhance the potency of compounds by improving their binding affinity to target enzymes. For instance, studies have indicated that similar compounds can inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways .
  • Antibacterial Activity :
    • Research has demonstrated that compounds with similar structural motifs exhibit antibacterial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds with similar structures have shown significant inhibitory effects on cell proliferation in breast cancer models .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionPI3K (IC₅₀ = 17 nM)
AntibacterialMRSA
AnticancerMDA-MB-231 (IC₅₀ = 0.126 μM)
Receptor ModulationVarious receptor interactions

Detailed Research Findings

  • Antibacterial Studies :
    • A study highlighted the compound's ability to inhibit Sfp-PPTase, an enzyme crucial for bacterial viability, demonstrating significant antibacterial activity without rapid cytotoxicity to human cells . This selectivity is essential for developing therapeutic agents that minimize side effects.
  • Anticancer Efficacy :
    • In vitro assays showed that this compound effectively inhibited proliferation in cancer cell lines while sparing non-cancerous cells, indicating a favorable therapeutic index . The compound induced apoptosis through caspase activation pathways.
  • Structure-Activity Relationship (SAR) :
    • SAR studies reveal that modifications to the pyridine ring and the introduction of electron-withdrawing groups like trifluoromethyl enhance biological activity. For example, altering the position or type of substituents can significantly impact enzyme binding affinity and selectivity .

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